Home > Products > Screening Compounds P32372 > N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine - 1004194-27-7

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Catalog Number: EVT-3471458
CAS Number: 1004194-27-7
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine is a chemical compound that belongs to the class of substituted phenylethanamines and pyrazoles. This compound is characterized by its unique molecular structure, which combines a phenylethanamine moiety with a methyl-substituted pyrazole. The compound's molecular formula is C13H16N2C_{13}H_{16}N_2, and it has garnered interest in various scientific fields, particularly in medicinal chemistry and neuropharmacology due to its potential biological activities.

Source

The compound is synthesized through various chemical processes involving pyrazole derivatives. Research articles and patent documents provide insights into its synthesis, properties, and applications, highlighting its relevance in drug discovery and development.

Classification

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine can be classified as:

  • Chemical Class: Phenylethanamines
  • Functional Group: Pyrazole
  • Substituent: Methyl group on the pyrazole ring
Synthesis Analysis

Methods

The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine typically involves several steps:

  1. Formation of Pyrazole Derivative: The initial step involves synthesizing 1-methyl-1H-pyrazole through the reaction of hydrazine with an appropriate carbonyl compound.
  2. Alkylation: The pyrazole derivative is then subjected to an alkylation reaction using an alkyl halide to introduce the methyl group at the 3-position of the pyrazole ring.
  3. Amination: Finally, the resulting pyrazole is reacted with 2-phenylethanamine under suitable conditions to form the desired compound.

Technical Details

The reactions can be performed using conventional heating or microwave-assisted synthesis techniques, which have been shown to improve yield and reduce reaction times. Reaction conditions typically include solvents like ethanol or dimethyl sulfoxide and may require catalysts or bases depending on the specific step.

Molecular Structure Analysis

Structure

The molecular structure of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine features:

  • A pyrazole ring with a methyl group at position 1.
  • A phenylethanamine moiety, which contributes to its biological activity.

Data

The compound's structural data includes:

  • Molecular Formula: C13H16N2C_{13}H_{16}N_2
  • Molecular Weight: Approximately 216.28 g/mol
  • Key Functional Groups: Amino group (-NH2), Pyrazole ring.
Chemical Reactions Analysis

Reactions

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine can undergo several types of reactions:

  1. Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
  2. Reduction: Reduction reactions can convert the compound into various amine derivatives.
  3. Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

The specific conditions for these reactions depend on the desired product and can vary widely.

Mechanism of Action

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine primarily interacts with neurotransmitter receptors in the brain, particularly those associated with dopamine and serotonin pathways.

Process

The mechanism involves:

  1. Binding to specific receptors, modulating their activity.
  2. Influencing neurotransmitter release and reuptake processes, which affects neuronal signaling.

Data

Research indicates that compounds with similar structures exhibit varying degrees of affinity for these receptors, suggesting potential therapeutic applications in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Data from spectral analyses (e.g., NMR, IR) confirm the presence of functional groups and structural integrity during synthesis.

Applications

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine has potential applications in:

  1. Medicinal Chemistry: Investigated for its effects on neurotransmitter systems, making it a candidate for developing treatments for depression or anxiety disorders.
  2. Neuropharmacology: Used in studies exploring receptor interactions and signaling pathways related to mood regulation.
  3. Organic Synthesis: Serves as a building block for synthesizing more complex molecules in drug development.

This comprehensive analysis highlights the significance of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine in both research and potential therapeutic applications, underscoring its role as a valuable compound in scientific exploration.

Discovery & Structural Characterization

Crystallographic Fragment Screening in Inhibitor Identification

Crystallographic fragment screening emerged as a pivotal strategy for identifying novel soluble epoxide hydrolase (sEH) inhibitors, with N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (ligand identifier: 49G) identified as a primary hit. This approach leveraged high-throughput X-ray diffraction to screen fragment libraries against sEH, revealing the N-ethylmethylamine scaffold as a promising pharmacophore capable of engaging catalytic residues. The initial fragment hit exhibited modest inhibitory activity (IC₅₀: 800 μM), but its binding mode—confirmed through co-crystal structures—provided a critical template for medicinal chemistry optimization. Fragment hits were identified via soaking of sEH crystals (PDB: 4Y2J) with combinatorial libraries, enabling visualization of ligand-protein interactions at 2.15 Å resolution. The pyrazole-phenyl core of 49G demonstrated optimal steric compatibility with sEH's hydrophobic subpocket, while its amine group formed directional contacts with catalytic residues Asp335 and Tyr383 [2].

Table 1: Key Parameters from Crystallographic Fragment Screening

ParameterValue
PDB ID4Y2J
Resolution2.15 Å
Ligand ID49G
Initial IC₅₀ (fragment)800 μM
R-value (Work)0.193 (Depositor), 0.190 (DCC)
Space GroupP 65 2 2

X-ray Diffraction Analysis of Protein-Ligand Complexes

The atomic-level interactions between N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine and sEH were elucidated through high-resolution (2.15 Å) X-ray diffraction studies. The crystal structure (PDB: 4Y2J) revealed that the ligand occupies the enzyme's catalytic pocket, with its pyrazole ring positioned parallel to Tyr466's aromatic side chain, enabling π-π stacking. The ethanamine linker facilitated hydrogen bonding between its terminal amine and Asp335's carboxylate group (distance: 2.8 Å), while the benzyl group engaged in hydrophobic contacts with Leu408 and Met339 [2]. The asymmetric unit contained two protein molecules, both exhibiting identical ligand-binding conformations, confirming reproducibility of the binding mode. Unit cell dimensions (a = 92.761 Å, b = 92.761 Å, c = 244.017 Å, γ = 120°) facilitated precise modeling of ligand electron density, validated by R-value free parameters of 0.248 (depositor) and 0.250 (DCC) [2].

Table 2: Key Ligand-Protein Interactions in 4Y2J

Ligand AtomProtein ResidueInteraction TypeDistance (Å)
Ethanamine -NH₂Asp335 -OD2Hydrogen bond2.8
Pyrazole C4Tyr466 -OHπ-π stacking3.6
Phenyl ringLeu408 -CD1Hydrophobic4.1
Methylene bridgeTyr383 -OHVan der Waals3.9

Comparative Structural Analysis with N-Ethylmethylamine Derivatives

The N-ethylmethylamine scaffold in 49G served as a structural template for developing potent sEH inhibitors. Comparative analysis with derivatives revealed that elongation of the aliphatic chain and incorporation of adamantyl groups significantly enhanced inhibitory activity. For example, optimization yielded 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol (IC₅₀: 0.51 μM), demonstrating a >1,500-fold increase in potency compared to the original fragment [2]. Structural overlays of 49G and optimized inhibitors (PDB: 4Y2P, 4Y2Q) confirmed conservation of hydrogen bonds with Asp335, Tyr383, and Tyr466, validating the N-ethylmethylamine motif's role in anchoring ligands to catalytic residues. However, bulkier substituents at the amine terminus improved occupancy of sEH's deep hydrophobic cavity, explaining the enhanced activity. Molecular formulas of optimized derivatives (e.g., C₁₃H₁₇N₃ for 49G vs. C₁₉H₂₇NO for adamantyl derivatives) highlighted strategic additions to the core scaffold [2] [5].

Table 3: Structural and Activity Comparison of sEH Inhibitors

CompoundMolecular FormulaIC₅₀ (μM)Key Structural Modifications
49GC₁₃H₁₇N₃800Unsubstituted phenethylamine
Adamantyl derivativeC₁₉H₂₇NO0.51Adamantyl tail + phenolic hydroxyl
N-EthylmethylamineC₃H₉N>1000Fragment hit without aromatic extensions

Properties

CAS Number

1004194-27-7

Product Name

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-phenylethanamine

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C13H17N3/c1-16-10-8-13(15-16)11-14-9-7-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9,11H2,1H3

InChI Key

KFUQJDBRNAORPV-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)CNCCC2=CC=CC=C2

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.